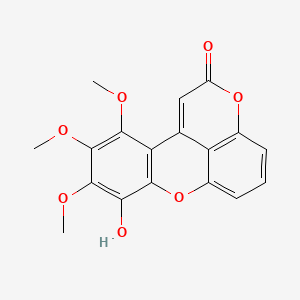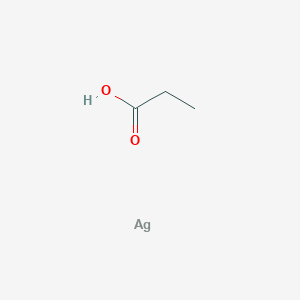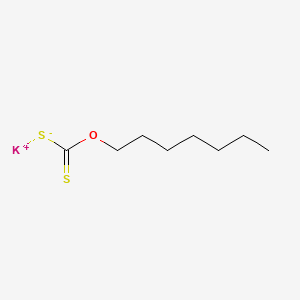
Potassium O-heptyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium O-heptyl dithiocarbonate is a chemical compound with the molecular formula C8H15KOS2. It is a potassium salt of O-heptyl dithiocarbonate, characterized by its unique structure that includes a heptyl group attached to a dithiocarbonate moiety. This compound is known for its applications in various industrial and scientific fields due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium O-heptyl dithiocarbonate can be synthesized through the reaction of potassium hydroxide with heptyl alcohol and carbon disulfide. The reaction typically involves the following steps:
- Dissolve potassium hydroxide in an appropriate solvent such as ethanol.
- Add heptyl alcohol to the solution and stir the mixture.
- Introduce carbon disulfide to the reaction mixture under controlled temperature conditions.
- Allow the reaction to proceed, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Using large reactors to mix potassium hydroxide, heptyl alcohol, and carbon disulfide.
- Maintaining precise temperature and pressure conditions to ensure optimal yield.
- Employing purification techniques such as filtration and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium O-heptyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the heptyl group or the dithiocarbonate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiocarbonates or heptyl derivatives.
Scientific Research Applications
Potassium O-heptyl dithiocarbonate has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of rubber chemicals, flotation agents in mining, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which potassium O-heptyl dithiocarbonate exerts its effects involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-heptyl dithiocarbonate is unique due to its heptyl group, which imparts distinct hydrophobic properties compared to shorter alkyl chain xanthates. This difference in structure can influence its reactivity and applications, making it suitable for specific industrial and research purposes.
Properties
CAS No. |
2720-78-7 |
|---|---|
Molecular Formula |
C8H15KOS2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
potassium;heptoxymethanedithioate |
InChI |
InChI=1S/C8H16OS2.K/c1-2-3-4-5-6-7-9-8(10)11;/h2-7H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
UONHJSWTEBJXNB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


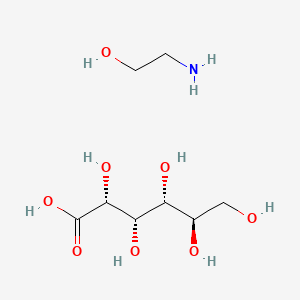
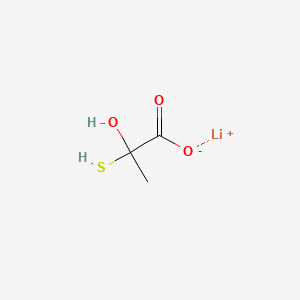

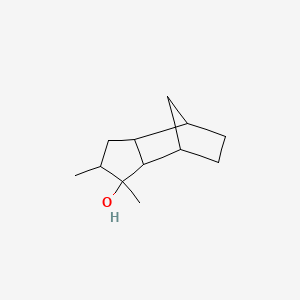
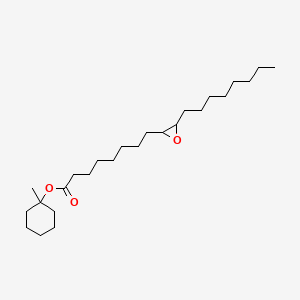


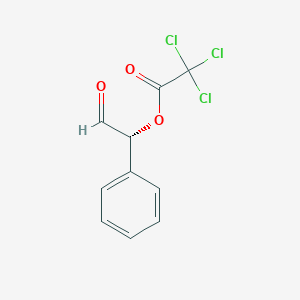

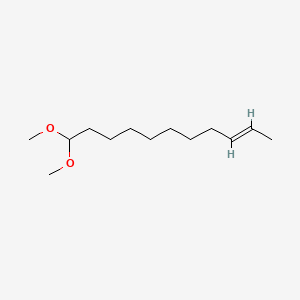
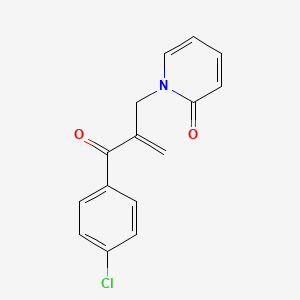
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
